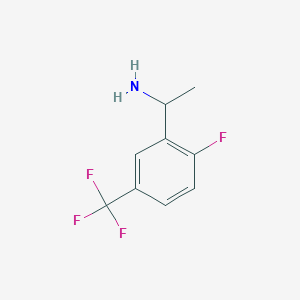

1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorinated aromatic compounds is a topic of interest due to their potential applications. For instance, the synthesis of N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine was achieved by treating 1,5-difluoro-2,4-dinitrobenzene with N1-phenyl-5-(trifluoromethyl)benzene-1,2-diamine and N,N-diisopropylethylamine in EtOH, which resulted in a high yield of the desired product . This demonstrates the feasibility of synthesizing complex fluorinated aromatic amines, which could be analogous to the synthesis of "1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine."

Molecular Structure Analysis

The molecular structure and conformational analysis of fluorinated compounds have been extensively studied. For example, the rotational spectrum of 2-(2-fluorophenyl)ethanamine was analyzed using microwave spectroscopy and quantum chemical calculations, revealing significant changes in energy and structure compared to its non-fluorinated analog . This suggests that the introduction of fluorine atoms can significantly alter the conformational landscape of such molecules.

Chemical Reactions Analysis

The chemical reactivity of fluorinated compounds can be influenced by the presence of fluorine atoms. In the case of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, the molecular electrostatic potential indicated that the negative charge is localized over the carbonyl group, making it the most reactive part of the molecule . This could imply that in "1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine," the presence of fluorine atoms might similarly affect its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often altered due to the presence of fluorine. For instance, novel fluorinated polyimides derived from a fluorinated aromatic diamine monomer exhibited good solubility in polar organic solvents and outstanding thermal and mechanical properties . This indicates that "1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine" may also possess unique physical and chemical properties due to its fluorinated nature.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine and its derivatives have been extensively studied for their synthesis methods, structural characteristics, and biological activities. Research has shown that these compounds can be synthesized through various chemical reactions, including condensation reactions under mild conditions. For example, a series of novel amides and ureas were synthesized and tested for their antimicrobial, antifungal, and enzyme inhibition activities. Some of these compounds have shown promising results, with activity levels comparable or even superior to those of standard medicinal compounds such as chloramphenicol, cefoperazone, and amphotericin B (Pejchal et al., 2015); (Pejchal et al., 2011).

Synthesis and Characterization of Poly(arylene ether)s

In the field of polymer science, derivatives of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine have been used to synthesize novel poly(arylene ether)s with high thermal stability and solubility in various organic solvents. These polymers exhibit excellent properties, making them potential candidates for advanced material applications, including those requiring high thermal resistance and optical transparency (Salunke et al., 2007).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the unique structural features of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine and its derivatives have been utilized in the design and synthesis of various bioactive compounds. For instance, fluoroalkyl amino reagents derived from this compound have been used for the introduction of fluoro(trifluoromethoxy)methyl groups onto arenes and heterocycles, providing key building blocks for drug discovery and agricultural chemistry (Schmitt et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4N/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYFFQLBPVBKOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)C(F)(F)F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1342209.png)

![N-[3-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1342225.png)

![[3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol](/img/structure/B1342231.png)

![N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine](/img/structure/B1342232.png)